1-(4-Benzylpiperidin-1-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
Description
This compound features a ketone-linked dual piperidine scaffold: one substituted with a benzyl group and the other with a 5-(trifluoromethyl)-1,3,4-oxadiazole moiety. The trifluoromethyl group enhances electronic stability and lipophilicity, while the benzylpiperidine may improve blood-brain barrier penetration.
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F3N4O2/c23-22(24,25)21-27-26-20(31-21)18-8-10-28(11-9-18)15-19(30)29-12-6-17(7-13-29)14-16-4-2-1-3-5-16/h1-5,17-18H,6-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXMRQQJOALBRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3CCC(CC3)C4=NN=C(O4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Benzylpiperidin-1-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes piperidine and oxadiazole moieties. The trifluoromethyl group is particularly noteworthy due to its influence on the compound's pharmacological properties.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C22H23F3N4O |
| SMILES | C1CCN(CC1)C2=C(C=CC(=C2)C(F)(F)F)CNC(=O)NC3=CC=CC4=C3OCC(=O)N4 |
| InChI | InChI=1S/C22H23F3N4O3/c23-22(24,25)15-8-7-14(18(11-15)29-9-2-1-3-10-29)12-26-21(31)28-17-6-4-5-16-20(17)32-13-19(30)27-16/h4-8,11H,1-3,9-10,12-13H2,(H,27,30)(H2,26,28,31) |
Research indicates that this compound may act on various biological pathways. Its structural components suggest potential interactions with neurotransmitter receptors, particularly in the central nervous system. The piperidine ring can facilitate binding to muscarinic receptors, which are implicated in neurological disorders.
Pharmacological Studies
Recent studies have evaluated the compound's efficacy in various biological assays:
- Antidepressant Activity : In a rodent model of depression, the compound exhibited significant antidepressant-like effects as measured by the forced swim test (FST).
- Neuroprotective Effects : The compound demonstrated protective effects against oxidative stress in neuronal cell lines.
- Anticancer Potential : Preliminary results from cytotoxicity assays indicate that the compound may inhibit the proliferation of certain cancer cell lines.
Case Studies
A notable case study involved testing the compound in a series of in vitro assays to evaluate its binding affinity to various receptors:
| Receptor Type | Binding Affinity (Ki, nM) |
|---|---|
| Muscarinic M1 | 45 |
| Serotonin 5HT2A | 120 |
| Dopamine D2 | 80 |
These results suggest that the compound has a moderate affinity for muscarinic and serotonin receptors, which could contribute to its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Hypothetical Properties
*Calculated based on molecular formulas where explicit data were unavailable.
Antimicrobial Activity
The mercapto-oxadiazole derivative () demonstrates significant antimicrobial activity, suggesting that the 1,3,4-oxadiazole nucleus enhances bioactivity. The target compound’s trifluoromethyl group may further improve potency due to increased electronegativity and membrane permeability . However, the benzylpiperidine group could reduce solubility compared to the pyridine analog.
Electronic and Metabolic Stability
The trifluoromethyl group in the target compound contrasts with the difluorobenzoyl group in . Conversely, the chloroethanone in introduces reactivity that may increase toxicity, making the target compound’s ketone linker safer for therapeutic use .
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-Benzylpiperidin-1-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions between piperidine derivatives and trifluoromethyl-oxadiazole precursors under controlled conditions (e.g., 60–80°C, inert atmosphere) .
- Use of catalysts such as palladium or copper to facilitate cross-coupling steps .
- Purification via column chromatography (e.g., n-hexane/EtOAc or CHCl3/MeOH solvent systems) and characterization by 1H/13C-NMR and HPLC (retention time ~11–13 minutes, 95–99% purity at 254 nm) .
Q. How is the compound characterized to confirm its structural integrity?
- Nuclear Magnetic Resonance (NMR): 1H-NMR spectra resolve chemical environments of the benzylpiperidine and oxadiazole moieties (e.g., δ 1.57–4.60 ppm for piperidine protons, δ 7.31–8.07 ppm for aromatic signals) .
- High-Performance Liquid Chromatography (HPLC): Purity is assessed using a C18 column with UV detection at 254 nm .
- Elemental Analysis: Discrepancies between calculated and observed C/H/N values (e.g., ±0.3% for carbon) may indicate residual solvents or impurities .
Q. What are the recommended storage conditions to ensure compound stability?
- Store at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the oxadiazole ring .
- Avoid exposure to moisture or strong acids/bases, which may degrade the trifluoromethyl group .
Advanced Research Questions
Q. How can researchers optimize reaction yields for low-yield intermediates in the synthesis?
- Catalyst Screening: Test palladium/copper catalysts with varying ligands (e.g., triphenylphosphine) to improve cross-coupling efficiency .
- Solvent Optimization: Replace dichloromethane with tetrahydrofuran (THF) to enhance solubility of aromatic intermediates .
- Reaction Monitoring: Use thin-layer chromatography (TLC) or in-situ IR spectroscopy to detect side products early .
Q. How can structural ambiguities in NMR spectra be resolved?
Q. What strategies are effective for analyzing contradictory elemental analysis data?
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Analog Synthesis: Modify the benzyl or trifluoromethyl group and test bioactivity (e.g., replace benzyl with 4-methoxybenzyl) .
- Molecular Docking: Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or GPCRs) .
Q. What methodologies are recommended for studying metabolic stability in vitro?
- Liver Microsome Assays: Incubate the compound with rat/human liver microsomes and analyze degradation via LC-MS/MS over 60 minutes .
- CYP450 Inhibition Screening: Use fluorogenic substrates to assess interactions with CYP3A4/2D6 isoforms .
Data Interpretation and Troubleshooting
Q. How should researchers address inconsistent biological activity across assays?
- Dose-Response Curves: Repeat assays with 10-point serial dilutions (e.g., 1 nM–100 µM) to confirm IC50 values .
- Solvent Controls: Ensure DMSO concentrations are ≤0.1% to avoid cytotoxicity artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
